molecular formula C24H29N5O2 B2431437 6-Cyclopentyl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 922464-95-7

6-Cyclopentyl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2431437
CAS RN: 922464-95-7
M. Wt: 419.529
InChI Key: WULGMDXCZZDKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopentyl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C24H29N5O2 and its molecular weight is 419.529. The purity is usually 95%.
BenchChem offers high-quality 6-Cyclopentyl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyclopentyl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

This compound exhibits potential as an anticancer agent . Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its unique structure may interfere with key cellular processes, making it a promising candidate for further study in cancer therapy .

Kinase Inhibition

The purine-based structure of this compound suggests that it could act as a kinase inhibitor . Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can have therapeutic implications. Investigating its selectivity against kinases and its impact on cellular signaling cascades is essential .

Anti-Inflammatory Activity

Given its structural resemblance to purines, this compound might possess anti-inflammatory properties . Inflammation contributes to various diseases, including autoimmune disorders. Researchers are exploring whether this compound can modulate inflammatory pathways and potentially serve as a novel anti-inflammatory drug .

Neurological Disorders

Purine derivatives often interact with neuronal receptors. This compound could be relevant in neurological research , such as studying neuroprotection, neurotransmission, or neurodegenerative diseases. Investigating its effects on specific receptors (e.g., adenosine receptors) may yield valuable insights .

Metabolic Disorders

As a purine analog, this compound might impact metabolic pathways . Researchers could explore its effects on enzymes involved in purine metabolism, nucleotide synthesis, or energy production. Understanding its metabolic interactions could lead to therapeutic applications .

Cardiovascular Research

Purines play roles in cardiovascular health. Investigating whether this compound affects vascular function , platelet aggregation, or cardiac signaling pathways could be relevant. It might contribute to novel treatments for heart disease or thrombosis .

properties

IUPAC Name

6-cyclopentyl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2/c1-14-10-11-15(2)18(12-14)13-27-22(30)20-21(26(5)24(27)31)25-23-28(19-8-6-7-9-19)16(3)17(4)29(20)23/h10-12,19H,6-9,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULGMDXCZZDKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C(=C(N4C5CCCC5)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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